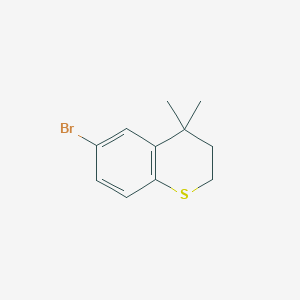

6-Bromo-4,4-dimethylthiochroman

Overview

Description

“6-Bromo-4,4-dimethylthiochroman” is a chemical compound with the CAS Number: 112110-44-8 . It has a molecular weight of 257.19 and its IUPAC name is this compound . It is a solid substance and is considered an important intermediate in the preparation of some medicines .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrS . The average mass is 257.190 Da and the monoisotopic mass is 255.992126 Da .

Chemical Reactions Analysis

The synthesis of “this compound” has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes . Recently, a one-pot method of preparation of “this compound” was found which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .

Physical And Chemical Properties Analysis

The density of “this compound” is 1.4±0.1 g/cm^3 . It has a boiling point of 307.5±41.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol and the flash point is 139.8±27.6 °C . The index of refraction is 1.583 . The molar refractivity is 63.6±0.3 cm^3 and the molar volume is 190.3±3.0 cm^3 .

Scientific Research Applications

Synthesis Methods

- 6-Bromo-4,4-dimethylthiochroman has been synthesized from bromobenzene using a one-pot synthesis method. This approach is notable for its low consumption and low pollution, utilizing byproducts from the initial steps as catalysts in the subsequent step (Zhou et al., 2013).

Chemical Properties and Reactions

- The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a related compound, have been studied. This research includes investigations into the kinetics and mechanism of the reaction, contributing to the broader understanding of chromene derivatives used in various applications, including drug development (Asheri et al., 2016).

- Studies on ring contractions of similar compounds, such as 3-bromothiochroman-4-one, have been conducted. These studies investigate the mechanisms of reactions leading to products like thioindigo, contributing to the knowledge of the chemical behavior of brominated thiochroman derivatives (Mackenzie & Thomson, 1982).

Applications in Drug Synthesis

- Research on N-substituted benzimidazole derivatives, synthesized from compounds including 6-ethynyl-4,4-dimethylthiochroman, has been reported. These compounds have been screened for their potential anti-bacterial, anti-asthmatic, and anti-diabetic properties (Vinodkumar et al., 2008).

Environmental and Analytical Applications

- The determination of bromide in various samples using bromophenols, which may involve compounds like 6-bromo-2,4-dimethylaniline, has been explored. This method is used for analyzing bromide levels in complex matrices, demonstrating an analytical application of brominated compounds (Mishra et al., 2001).

Safety and Hazards

The safety information for “6-Bromo-4,4-dimethylthiochroman” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Relevant Papers

The paper titled “One-pot synthesis of this compound” published in 2012 provides a comprehensive study on the synthesis of "this compound" . The paper discusses a one-pot method of preparation of “this compound” which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .

Mechanism of Action

Target of Action

6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively.

Mode of Action

It is known to interact with its targets to induce changes in cellular function, which can lead to therapeutic effects .

Biochemical Pathways

This compound is involved in several biochemical pathways due to its role as a precursor in the synthesis of various drugs . The affected pathways and their downstream effects would depend on the specific drug that is synthesized using this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug that it is used to synthesize. For example, when used in the synthesis of tazarotene, it may contribute to the drug’s ability to modulate skin growth and differentiation .

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNJCJQFSGXLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431237 | |

| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112110-44-8 | |

| Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman compared to previous methods?

A1: The newly proposed synthesis route for this compound, starting with Bromobenzene and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization, offers several advantages over previous methods [, ]. Firstly, it boasts a higher yield of 88.5% []. Secondly, it utilizes milder reaction conditions, with most steps occurring below 50°C, except for the reduction step. This results in reduced energy consumption and byproduct formation []. These factors make the new route more cost-effective and environmentally friendly, highlighting its potential for industrial scale-up [].

Q2: What are the key steps involved in the synthesis of this compound from Bromobenzene?

A2: The synthesis of this compound from Bromobenzene involves a four-step process []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)